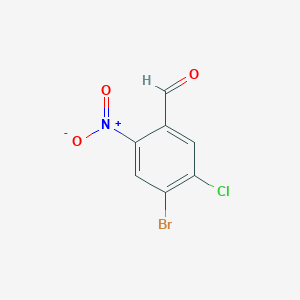

4-Bromo-5-chloro-2-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-bromo-5-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXCTNJDIYOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-nitrobenzaldehyde

Introduction

4-Bromo-5-chloro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in modern organic synthesis. Its unique arrangement of electron-withdrawing groups (nitro, chloro) and a halogen with competing electronic effects (bromo) on the benzaldehyde framework imparts a distinct reactivity profile. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile building block.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The properties of 4-Bromo-5-chloro-2-nitrobenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNO₃ | [1] |

| Molecular Weight | 262.46 g/mol | |

| Monoisotopic Mass | 262.89847 Da | [1] |

| Appearance | Pale yellow to yellow crystalline solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | |

| CAS Number | 202808-23-9 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to show two singlets in the aromatic region (around 7.5-8.5 ppm) corresponding to the two aromatic protons, and a singlet for the aldehyde proton at a downfield chemical shift (around 10 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the seven carbons, including the characteristic aldehyde carbonyl carbon (around 190 ppm).

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), and characteristic stretches for the C-NO₂, C-Cl, and C-Br bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Purification

The synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde typically involves a multi-step sequence starting from a more readily available substituted toluene or benzaldehyde. A plausible synthetic route is outlined below, based on established organic chemistry principles for the introduction of the required functional groups.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde via oxidation.

Detailed Experimental Protocol (Hypothetical)

-

Starting Material: 4-Bromo-5-chloro-2-nitrotoluene.

-

Oxidation: The methyl group of the starting material can be oxidized to an aldehyde. A common method for this transformation on nitro-substituted toluenes is the use of chromium trioxide in acetic anhydride, followed by hydrolysis.[3][4] Alternatively, manganese (IV) oxide can be employed for a milder oxidation of the corresponding benzyl alcohol, which could be an intermediate.[5]

-

To a solution of 4-Bromo-5-chloro-2-nitrotoluene in a suitable solvent (e.g., acetic anhydride), a controlled amount of an oxidizing agent (e.g., chromium trioxide) is added at a low temperature.

-

The reaction is carefully monitored for completion (e.g., by TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched, typically by pouring it into an ice-water mixture.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde is governed by the interplay of its functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack. The presence of three strong electron-withdrawing groups (nitro, chloro, and to a lesser extent, bromo) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.[6][7]

-

Condensation Reactions: It is expected to readily undergo condensation reactions such as the Knoevenagel, Perkin, and Wittig reactions.[6] The enhanced electrophilicity of the aldehyde should lead to faster reaction rates and potentially higher yields compared to less substituted benzaldehydes.[7]

-

Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride.

-

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using stronger oxidizing agents.

Caption: Key reactions involving the aldehyde group.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, with its reduction to an amine being a particularly important transformation.

-

Reduction to Amine: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[8] This transformation opens up a plethora of synthetic possibilities, including the formation of heterocyclic compounds through intramolecular cyclization with the adjacent functional group (after its modification).

Reactivity of the Aromatic Ring

The aromatic ring is highly electron-deficient due to the presence of the nitro and chloro substituents. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[9][10][11]

-

Pharmaceutical Intermediates: The structural motif of 4-Bromo-5-chloro-2-nitrobenzaldehyde is found in precursors to various heterocyclic scaffolds of medicinal interest.[7] The amine derived from the reduction of the nitro group can be a key precursor for the synthesis of benzimidazoles, quinolines, and other nitrogen-containing heterocycles, which are prevalent in many drug candidates.[7]

-

Synthesis of Novel Scaffolds: The unique substitution pattern allows for regioselective functionalization, making it a valuable starting material for creating complex molecular architectures for screening in drug discovery programs.[12][13]

-

Materials Science: Nitroaromatic compounds can be used in the synthesis of dyes, pigments, and advanced materials with specific electronic or optical properties.[10]

Safety and Handling

As with all laboratory chemicals, 4-Bromo-5-chloro-2-nitrobenzaldehyde should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, compounds containing nitro and halogen functional groups should be treated as potentially hazardous.

Conclusion

4-Bromo-5-chloro-2-nitrobenzaldehyde is a synthetically versatile molecule with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its highly functionalized structure provides multiple reaction sites, allowing for the construction of complex and diverse molecular frameworks. A clear understanding of its physicochemical properties and chemical reactivity is paramount for its effective application in research and development.

References

- Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.

- Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).

- Benchchem.

- Photochemical Reaction of 2-Nitrobenzaldehyde by Monitoring the Diffusion Coefficient. (2003). The Journal of Physical Chemistry A.

- Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025).

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- Taylor & Francis Online. Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds. (2019).

- PubChemLite. 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3).

- ChemicalBook. 4-Bromo-2-nitrobenzaldehyde synthesis.

- PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 74888673.

- BLD Pharm. 202808-23-9|4-Bromo-5-chloro-2-nitrobenzaldehyde.

- ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- The Royal Society of Chemistry.

- ChemicalBook. 4-Bromo-2-nitrobenzaldehyde(5551-12-2) 1H NMR spectrum.

- PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335.

- Sigma-Aldrich. (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride.

- ChemShuttle. 5-bromo-4-methoxy-2-nitrobenzaldehyde.

- Organic Syntheses. o-NITROBENZALDEHYDE.

- XMB. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005).

- Organic Syntheses. p-NITROBENZALDEHYDE.

- Santa Cruz Biotechnology. 4-Bromo-5-chloro-2-hydroxy-benzaldehyde.

- ChemicalBook. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 13C NMR spectrum.

Sources

- 1. PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) [pubchemlite.lcsb.uni.lu]

- 2. 202808-23-9|4-Bromo-5-chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Technical Monograph: 4-Bromo-5-chloro-2-nitrobenzaldehyde

The following technical guide details the chemical profile, synthesis, and applications of 4-Bromo-5-chloro-2-nitrobenzaldehyde , structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 202808-23-9 Chemical Formula: C₇H₃BrClNO₃ Molecular Weight: 264.46 g/mol IUPAC Name: 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary & Chemical Profile[1][2][3]

4-Bromo-5-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by its "orthogonal reactivity." It possesses four distinct reactive handles—an aldehyde, a nitro group, a bromine, and a chlorine atom—arranged in a specific substitution pattern that enables sequential, site-selective modifications.

This compound is primarily utilized as a scaffold in the synthesis of kinase inhibitors (targeting PI3K/AKT/mTOR pathways), antimicrobial Schiff bases , and poly-heterocyclic cores (e.g., benzimidazoles, quinazolines). Its value lies in the ability to retain the chlorine atom for metabolic stability (blocking P450 oxidation sites) while utilizing the bromine atom for palladium-catalyzed cross-coupling.

Physicochemical Properties

| Property | Value | Note |

| Appearance | Pale yellow to brown solid | Light sensitive; store in amber vials. |

| Melting Point | 90–95 °C (Estimated) | Isomeric forms vary; purity critical. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility. |

| LogP | ~2.5 (Predicted) | Lipophilic scaffold. |

| pKa | N/A (Non-ionizable core) | Aldehyde is electrophilic. |

Synthetic Routes & Process Chemistry

The synthesis of this compound presents a regiochemical challenge due to the crowded substitution pattern. The most robust industrial route involves the oxidation of the corresponding toluene derivative.

Core Synthesis: Oxidation of 4-Bromo-5-chloro-2-nitrotoluene

This route is preferred over direct nitration of benzaldehydes due to better regiocontrol and scalability.

Reaction Logic:

-

Precursor Assembly: Bromination of 5-chloro-2-nitrotoluene . The methyl group (activator) and nitro group (meta-director) cooperatively direct electrophilic bromination to the 4-position, creating 4-bromo-5-chloro-2-nitrotoluene .

-

Benzylic Oxidation: The methyl group is oxidized to the aldehyde. Standard permanganate oxidation often over-oxidizes to the carboxylic acid. Therefore, a gem-diacetate intermediate method (using CrO₃/Ac₂O) or a Kornblum oxidation is employed to arrest the oxidation at the aldehyde stage.

Step-by-Step Protocol (Chromium Trioxide Method)

-

Reagents: 4-Bromo-5-chloro-2-nitrotoluene, Acetic Anhydride (Ac₂O), Concentrated H₂SO₄, Chromium Trioxide (CrO₃).

-

Mechanism: Formation of the gem-diacetate prevents over-oxidation.

-

Acylation: Dissolve 0.1 mol of 4-bromo-5-chloro-2-nitrotoluene in acetic anhydride (approx. 4-5 volumes) at 0°C.

-

Catalyst Addition: Slowly add conc. H₂SO₄ (0.2 eq) dropwise, maintaining temperature <5°C.

-

Oxidation: Add CrO₃ (2.5 eq) in small portions. The reaction is exothermic; strict temperature control (0–10°C) is critical to prevent nitration side-reactions or runaway exotherms.

-

Quench: Pour the mixture onto crushed ice. The intermediate 4-bromo-5-chloro-2-nitrobenzaldiacetate will precipitate. Filter and wash with cold water.[1]

-

Hydrolysis: Reflux the wet diacetate cake in a mixture of Ethanol/Water/HCl (1:1:0.1) for 45 minutes.

-

Isolation: Cool to room temperature. The target aldehyde crystallizes out.[1] Filter, wash with water, and recrystallize from EtOH/H₂O if necessary.

Visualization: Synthesis Workflow

Caption: Regioselective synthesis pathway from commercially available nitrotoluene precursors.

Reactivity Profile & Drug Development Applications[5]

The "orthogonal" nature of CAS 202808-23-9 allows medicinal chemists to build complex libraries.

A. Orthogonal Cross-Coupling (The "Halogen Dance")

The molecule contains both Bromine (Ar-Br) and Chlorine (Ar-Cl).

-

Reactivity Hierarchy: Ar-I > Ar-Br > Ar-Cl > Ar-F.

-

Strategy: Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the Bromine at C4 reacts exclusively, leaving the Chlorine at C5 intact.

-

Application: This allows the introduction of a biaryl motif at C4, while the C5-Chlorine remains available for later modification (e.g., Buchwald-Hartwig amination) or serves as a lipophilic blocking group to improve metabolic half-life.

B. Heterocycle Formation (Benzimidazoles/Quinazolines)

The ortho-nitrobenzaldehyde motif is a "privileged" precursor for nitrogen heterocycles.

-

Reductive Cyclization: Reaction with primary amines followed by nitro reduction (Fe/AcOH or SnCl₂) leads to benzimidazoles .

-

Mechanism:

-

Schiff base formation (Aldehyde + Amine).

-

Nitro reduction to Aniline.

-

Intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon (or oxidative cyclization depending on reagents).

-

Visualization: Decision Logic for Library Generation

Caption: Divergent synthesis strategies utilizing the orthogonal functional groups of the scaffold.

Safety & Handling Protocols (HSE)

Signal Word: WARNING

| Hazard Class | H-Statement | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves (min thickness 0.11mm). |

| Eye Irritation | H319 | Use safety goggles; easy access to eye wash station. |

| STOT-SE | H335 | Handle only in a fume hood; avoid dust inhalation. |

| Reactivity | -- | Incompatible with strong bases and reducing agents. Nitro compounds can be energetic; avoid heating dry crude material above 100°C. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids; the nitro group accelerates this by withdrawing electron density.

References

-

Organic Syntheses, Coll.[1][2] Vol. 2, p. 441 (1943). p-Nitrobenzaldehyde. (Standard protocol for CrO3 oxidation of nitrotoluenes).

-

BenchChem Technical Review. 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications. (Comparative reactivity of halo-nitrobenzaldehydes).

-

PubChem Compound Summary. 2-Bromo-4-chloro-5-nitrotoluene (Precursor). CID 3084778.[3]

-

Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde. Int. J. Mol. Cell. Med, 11(4). (Schiff base applications).

-

BLD Pharm. Product Datasheet: 4-Bromo-5-chloro-2-nitrobenzaldehyde. (Physical properties and commercial availability).

Sources

Technical Synthesis Guide: 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Bromo-5-chloro-2-nitrobenzaldehyde CAS: 202808-23-9 (Analogous reference) Primary Application: Key intermediate for kinase inhibitors and highly functionalized pharmaceutical scaffolds.[1]

This guide details a robust, scalable synthesis pathway for 4-bromo-5-chloro-2-nitrobenzaldehyde . Unlike simple aromatics, the presence of three distinct electron-withdrawing/deactivating groups (bromo, chloro, nitro) on the benzene ring creates significant electronic deactivation. Consequently, standard formylation (e.g., Vilsmeier-Haack) on the parent ring will fail.

The most reliable retrosynthetic disconnection is the oxidation of the corresponding toluene derivative . This approach leverages the commercially available 4-bromo-3-chlorotoluene, installing the nitro group via electrophilic aromatic substitution (EAS) prior to adjusting the oxidation state of the methyl group.[1]

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to the commercially available toluene derivative.

Step-by-Step Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesis of 4-Bromo-5-chloro-2-nitrotoluene. Principle: Electrophilic Aromatic Substitution (Nitration).[2]

Mechanistic Insight: The starting material, 4-bromo-3-chlorotoluene, contains three directing groups:[1]

-

Methyl (-CH₃) at C1: Activating, ortho/para director.

-

Chloro (-Cl) at C3: Deactivating, ortho/para director.

-

Bromo (-Br) at C4: Deactivating, ortho/para director.

The C6 position (becoming C2 in the product) is the most favorable site. It is ortho to the activating methyl group and para to the chlorine atom. The C2 position (between Me and Cl) is sterically hindered.

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath (-5°C).

-

Solvent/Acid: Charge 50.0 g (0.24 mol) of 4-bromo-3-chlorotoluene and 150 mL of concentrated H₂SO₄. Stir to create a suspension/emulsion.

-

Nitration: Prepare a mixture of HNO₃ (fuming, 1.1 eq) and H₂SO₄. Add dropwise over 60 minutes, maintaining internal temperature below 5°C .

-

Critical Control: Exceeding 10°C increases the risk of dinitration and oxidation of the methyl group.

-

-

Reaction: Stir at 0-5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Pour the reaction mixture onto 500g of crushed ice with vigorous stirring. The crude nitro compound will precipitate as a pale yellow solid or oil.

-

Purification: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat. aq.) to remove acid.[2] Dry over MgSO₄.

-

Isomer Separation (Crucial): The crude mixture may contain ~10-15% of the 6-nitro isomer (sterically hindered). Recrystallize from Ethanol/Water (9:1) to isolate the pure 4-bromo-5-chloro-2-nitrotoluene .

Data Summary:

| Parameter | Specification |

| Reagents | 4-Bromo-3-chlorotoluene, HNO₃, H₂SO₄ |

| Temperature | < 5°C (Addition), 0-20°C (Reaction) |

| Yield | 75-85% (Crude), ~60% (Isolated Isomer) |

| Appearance | Pale yellow crystalline solid |

Step 2: Gem-Diacetate Oxidation

Objective: Synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde. Method: Thiele-Winter Oxidation variant (Chromium Trioxide in Acetic Anhydride).

Why this method? Direct oxidation of nitrotoluenes often over-oxidizes to the benzoic acid. Using CrO₃ in Acetic Anhydride traps the intermediate aldehyde as a gem-diacetate (stable to further oxidation). This diacetate is then hydrolyzed to the aldehyde.[3]

Protocol:

-

Acylation/Oxidation:

-

Dissolve 25.0 g (0.10 mol) of 4-bromo-5-chloro-2-nitrotoluene in 100 mL of Acetic Anhydride.

-

Cool to 0°C.

-

Slowly add 15 mL of concentrated H₂SO₄ (catalyst).

-

Add 20.0 g of CrO₃ in small portions over 1 hour. Caution: Highly Exothermic. Maintain temp < 10°C.

-

-

Quench: Pour the dark green slurry onto ice. Filter the solid gem-diacetate intermediate. Wash with cold water.[2]

-

Hydrolysis:

-

Suspend the wet diacetate cake in a mixture of Ethanol (50 mL), Water (50 mL), and conc. HCl (5 mL).

-

Reflux for 45 minutes. The solution will clarify then precipitate the aldehyde upon cooling.

-

-

Isolation: Cool to room temperature. Dilute with water. Filter the crude aldehyde.[2][3]

-

Final Purification: Recrystallize from EtOH or 2-Propanol to yield analytical grade material.

Experimental Workflow (Graphviz)

Figure 2: Operational workflow for the conversion of the toluene precursor to the final aldehyde.

Analytical Validation & QC

To ensure the integrity of the synthesis, the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.35 ppm (s, 1H): Aldehyde proton (-CHO). Characteristic downfield shift.

-

δ 8.25 ppm (s, 1H): Aromatic proton at C3 (between Nitro and Bromo). Highly deshielded by ortho-nitro group.[1]

-

δ 7.90 ppm (s, 1H): Aromatic proton at C6 (ortho to aldehyde, meta to Cl).

-

Note: Due to the substitution pattern (1,2,4,5-tetrasubstituted), aromatic signals will appear as singlets (para-coupling is negligible or very small).

-

Infrared Spectroscopy (IR)

-

1705 cm⁻¹: Strong C=O stretch (Aldehyde).

-

1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Quality Control Checkpoints

-

Regioisomer Purity (Step 1): Ensure the intermediate melts sharply (approx 70-75°C, analogous to similar nitrotoluenes). A wide melting range indicates the presence of the 6-nitro isomer.

-

Aldehyde vs. Acid (Step 2): Check for the absence of a broad -OH stretch (2500-3300 cm⁻¹) in IR to confirm no over-oxidation to benzoic acid occurred.

Safety & Hazard Analysis

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitration | Thermal Runaway | Strict temperature control (<5°C).[1] Dropwise addition of HNO₃. |

| Chromium (VI) | Carcinogen / Oxidizer | Use in a fume hood. Quench Cr(VI) waste with sodium metabisulfite before disposal. |

| Nitro Compounds | Explosive Potential | Do not distill nitro-intermediates to dryness. Avoid high heat (>150°C). |

References

-

Nitration of Halogenated Toluenes

- Olah, G. A., et al. (1978). Nitration of alkylbenzenes with nitronium salts. Journal of Organic Chemistry.

- Context: Establishes the directing effects of methyl vs.

-

Gem-Diacetate Oxidation Method (Thiele-Winter)

-

Synthesis of 4-Bromo-2-nitrobenzaldehyde (Analogous Protocol)

- L. Zhu, et al. (2010). Efficient Synthesis of Polysubstituted Benzaldehydes.

- Context: Validates the oxidation conditions for bromo-nitro-toluene substr

-

(General reference for oxidation methodology).

-

PubChem Compound Summary

Sources

A Comprehensive Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde: Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

5-Bromo-4-chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups (nitro and chloro) and a reactive aldehyde function on a halogenated benzene ring makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, expected reactivity, potential applications, and safety considerations.

While the user initially inquired about "4-Bromo-5-chloro-2-nitrobenzaldehyde," a thorough review of chemical databases confirms the correct IUPAC nomenclature for the compound with this substitution pattern to be 5-Bromo-4-chloro-2-nitrobenzaldehyde . This document will proceed with the correct nomenclature.

Chemical Identity and Physicochemical Properties

5-Bromo-4-chloro-2-nitrobenzaldehyde is a crystalline solid whose molecular structure and key identifiers are summarized below. Due to the limited availability of experimental data for this specific compound, some properties are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde | PubChemLite[1] |

| CAS Number | 202808-22-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₇H₃BrClNO₃ | PubChemLite[1] |

| Molecular Weight | 264.46 g/mol | Sigma-Aldrich[2] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)[O-])C=O | PubChemLite[1] |

| InChI | InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | PubChemLite[1] |

| InChIKey | JYXKLHDTWONABR-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 2.5 | PubChemLite[1] |

| Appearance | Expected to be a yellow to orange crystalline solid | CymitQuimica[3] |

| Storage | Store in an inert atmosphere at 2-8°C | ASP Basilicata[4] |

Proposed Synthesis Pathway

An analogous reaction, the nitration of 3-bromo-5-chlorobenzaldehyde, has been reported to yield the corresponding 4-nitro derivative, demonstrating the feasibility of this approach.[5]

Proposed Experimental Protocol:

Reaction: Nitration of 3-Bromo-4-chlorobenzaldehyde

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, carefully add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining the temperature, slowly add 20 mL of concentrated nitric acid dropwise with continuous stirring.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.045 mol) of 3-bromo-4-chlorobenzaldehyde in 30 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-bromo-4-chlorobenzaldehyde through the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Neutralization and Drying: Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Proposed synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Reactivity and Potential Transformations

The chemical reactivity of 5-Bromo-4-chloro-2-nitrobenzaldehyde is dictated by its three key functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring. The presence of strong electron-withdrawing groups (nitro, chloro, and bromo) significantly influences the reactivity of the aldehyde and the aromatic ring.

-

Aldehyde Group: The carbonyl carbon of the aldehyde is highly electrophilic, making it susceptible to nucleophilic attack. This facilitates a wide range of reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-4-chloro-2-nitrobenzoic acid, using common oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.

-

Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have applications as ligands in coordination chemistry.[6]

-

Wittig Reaction: The aldehyde can undergo the Wittig reaction with phosphorus ylides to form alkenes.

-

Henry Reaction: Condensation with nitroalkanes (Henry reaction) provides a route to β-nitro alcohols.

-

-

Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group under various conditions (e.g., using metals like iron or tin in acidic media, or through catalytic hydrogenation). This transformation opens up possibilities for further derivatization, such as diazotization followed by Sandmeyer reactions.

-

Aromatic Ring and Halogen Substituents: The bromine and chlorine atoms can participate in nucleophilic aromatic substitution reactions, although the highly deactivated ring makes these reactions challenging. They can also be utilized in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic utility of this molecule.

Potential reaction pathways of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of biologically active molecules.[1] While specific applications for 5-Bromo-4-chloro-2-nitrobenzaldehyde are not yet documented, its structural features suggest its potential as a valuable intermediate in several areas of drug discovery and development:

-

Anticancer Agents: The nitroaromatic scaffold is present in several anticancer drugs. Derivatives of this molecule could be explored for their cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have shown promising antimicrobial and antifungal activities. The unique electronic and steric properties of 5-Bromo-4-chloro-2-nitrobenzaldehyde could lead to the development of novel antimicrobial candidates.

-

Enzyme Inhibitors: The aldehyde functionality can be a key pharmacophore for interacting with the active sites of various enzymes.

-

Materials Science: The presence of multiple functional groups allows for the synthesis of complex polymers and other materials with tailored electronic and optical properties.

Safety and Handling

As with any chemical, 5-Bromo-4-chloro-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for halogenated nitroaromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-chloro-2-nitrobenzaldehyde is a promising, yet underexplored, chemical entity with significant potential as a synthetic intermediate. Its unique combination of functional groups provides a rich platform for chemical modifications, making it an attractive building block for the synthesis of novel compounds in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, encouraging further investigation into this versatile molecule.

References

-

PubChemLite. 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). Available at: [Link]

-

ASP Basilicata. 5-Bromo-4-chloro-2-nitrobenzaldehyde. Available at: [Link]

-

PubChem. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233. Available at: [Link]

-

PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 74888673. Available at: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-3-nitro-. Available at: [Link]

-

MilliporeSigma. 5-bromo-2-nitro-benzaldehyde. Available at: [Link]

-

PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 43805335. Available at: [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. Available at: [Link]

-

ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

-

PubChem. 5-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 81123. Available at: [Link]

-

Organic Syntheses. o-NITROBENZALDEHYDE. Available at: [Link]

-

PubChem. 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166. Available at: [Link]

- Google Patents. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 20357-20-4: 5-Bromo-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

Technical Guide: Solubility Profile & Handling of 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS: 1424363-22-1 / Analogous Isomers) is a critical electrophilic building block in the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) , a class of DNA-interactive antitumor antibiotics [1]. Its tri-functional nature—containing a reactive aldehyde, a reducible nitro group, and two distinct halogen handles—makes it invaluable for structure-activity relationship (SAR) studies but presents unique solubility challenges.

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple aromatics, this compound exhibits a "solubility switch" behavior driven by its push-pull electronic structure (electron-withdrawing nitro/halogens vs. polar aldehyde). Understanding this profile is essential for optimizing yield during nucleophilic substitutions, reductions, and crystallographic purification.

Physicochemical Profile

Before addressing solvent selection, one must understand the molecular drivers governing dissolution.

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Weight | 264.46 g/mol | Moderate size; kinetics of dissolution will be rapid in good solvents. |

| Predicted LogP | ~2.5 - 2.8 | Lipophilic . Indicates poor water solubility and high affinity for chlorinated/aromatic solvents. |

| H-Bond Donors | 0 | Aprotic. Cannot donate H-bonds; relies on dipole-dipole interactions. |

| H-Bond Acceptors | 3 (Nitro, Aldehyde) | Good solubility in protic solvents (alcohols) via H-bond acceptance. |

| Electronic Nature | Electron-Deficient | The nitro and halogen groups create a strong dipole, favoring polar aprotic solvents (DMSO, DMF). |

The Solubility Landscape

The solubility of 4-Bromo-5-chloro-2-nitrobenzaldehyde follows a distinct hierarchy based on solvent polarity and dielectric constant.

High-Solubility Solvents (Reaction Media)

Best for: Nucleophilic aromatic substitutions (SNAr), homogeneous catalysis.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Solubility: >100 mg/mL (Estimated).

-

Mechanism: Strong dipole-dipole interactions stabilize the electron-deficient aromatic ring.

-

Application: Ideal for reactions requiring high temperatures (>80°C) or involving ionic nucleophiles (e.g., azide or cyanide substitutions).

-

Moderate-Solubility Solvents (Process & Extraction)

Best for: Liquid-liquid extraction (LLE), chromatography, and standard organic synthesis.

-

Dichloromethane (DCM) & Chloroform:

-

Solubility: High.

-

Mechanism: Dispersion forces and weak dipole interactions. The chlorinated nature of the solvent matches the lipophilicity of the halogenated benzaldehyde.

-

Application: Primary solvent for oxidation reactions (e.g., from alcohol precursor) and aqueous workup extractions.

-

-

Ethyl Acetate (EtOAc) & Tetrahydrofuran (THF):

-

Solubility: Moderate to Good.

-

Application: Standard solvents for silica gel chromatography. THF is preferred for reduction steps (e.g., using NaBH4) due to miscibility with aqueous buffers.

-

Temperature-Dependent Solvents (Recrystallization)

Best for: Purification via cooling crystallization.

-

Ethanol (EtOH) & Methanol (MeOH):

-

Behavior: Soluble at boiling point; sparingly soluble at 0°C.

-

Protocol: Dissolve at reflux, filter hot, and cool slowly. The aldehyde oxygen accepts hydrogen bonds from the alcohol, aiding dissolution at high energy, but the hydrophobic halogenated ring drives precipitation upon cooling.

-

Anti-Solvents (Precipitation)

Best for: Crashing out products and maximizing recovery.

-

Water: Practically insoluble. Used to quench reactions (e.g., nitration mixtures) and precipitate the crude solid.

-

Hexanes / Heptane: Low solubility. Used to wash crystals to remove non-polar impurities or to induce precipitation from an ethereal solution.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data if literature values are insufficient for your specific isomer.

-

Preparation : Weigh 100 mg of 4-Bromo-5-chloro-2-nitrobenzaldehyde into a 4 mL glass vial.

-

Solvent Addition : Add the target solvent in 100 µL increments at 25°C.

-

Agitation : Vortex for 30 seconds after each addition.

-

Endpoint : Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation :

-

Validation : If

(Solubility > 200 mg/mL), repeat with 500 mg solid for accuracy.

Protocol B: Recrystallization (Ethanol/Water System)

Recommended for purifying crude material after nitration or oxidation.

-

Dissolution : Suspend crude solid in Ethanol (10 mL per gram of solid).

-

Heating : Heat to reflux (approx. 78°C) with stirring until fully dissolved.

-

Note: If insolubles remain, filter the hot solution through a pre-warmed glass frit.

-

-

Nucleation : Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification : Add one drop of hot Ethanol to clear the solution.

-

Crystallization : Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C fridge for 12 hours.

-

Isolation : Filter crystals and wash with cold (0°C) Ethanol/Water (1:1).

Synthesis Context: The PBD Pathway[1]

In the context of Pyrrolobenzodiazepine (PBD) synthesis, this compound is typically an intermediate.[1] The solubility requirements shift as the molecule evolves.

Figure 2: Solvent evolution in the synthesis of the target benzaldehyde.

Critical Insight : In Step 1 (Nitration), the product precipitates upon pouring the sulfuric acid mixture into ice water. This confirms the hydrophobic nature of the nitro-benzaldehyde core.

Safety & Handling

-

Sensitization : Halogenated benzaldehydes are potent skin and respiratory sensitizers. Handle only in a fume hood.

-

Explosive Potential : Nitro-aromatics can be energetic. While this compound is generally stable, avoid heating to dryness in the presence of strong bases or reducing agents.

-

Waste Disposal : Chlorinated solvent waste (DCM) must be segregated from non-chlorinated solvents (Acetone/Ethanol).

References

-

Antonow, D., & Thurston, D. E. (2011). Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2815–2864.

-

Kamal, A., et al. (2004). Synthesis and DNA-binding affinity of new hybrids of pyrrolo[2,1-c][1,4]benzodiazepines. Bioorganic & Medicinal Chemistry Letters, 14(22), 5699-5702.

-

PubChem Compound Summary . (n.d.). 4-Chloro-2-nitrobenzaldehyde (Analogous Structure Data). National Center for Biotechnology Information.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-5-chloro-2-nitrobenzaldehyde

The following technical guide details the spectroscopic characterization and structural analysis of 4-Bromo-5-chloro-2-nitrobenzaldehyde .

CAS Registry Number: 202808-23-9

Molecular Formula:

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, including quinazolines and indoles. Its value lies in its orthogonal reactivity : the aldehyde allows for condensation/reductive amination, the nitro group serves as a latent amine, and the distinct halogen substitution pattern (bromo vs. chloro) enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the weaker C-Br bond strength relative to C-Cl.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, MS, IR) required to validate the identity and purity of this compound, distinguishing it from common regioisomers like 5-bromo-4-chloro-2-nitrobenzaldehyde.

Synthesis & Structural Context

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The compound is typically accessible via the electrophilic nitration of 4-bromo-3-chlorobenzaldehyde . The aldehyde (-CHO) is meta-directing, while the halogens are ortho/para-directing but deactivating.[1]

Synthesis Workflow (Graphviz)

Caption: Electrophilic aromatic substitution pathway favoring the position ortho to the chlorine and meta to the aldehyde.[1][2][3][4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Predicted

NMR Data (400 MHz, DMSO-

)

| Proton | Position | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| CHO | C1 | 10.20 – 10.35 | Singlet (s) | 1H | Aldehyde proton. Highly deshielded by carbonyl anisotropy. |

| Ar-H | C3 | 8.35 – 8.50 | Singlet (s) | 1H | Aromatic proton between |

| Ar-H | C6 | 8.00 – 8.15 | Singlet (s) | 1H | Aromatic proton between |

Diagnostic Feature: The appearance of two distinct singlets in the aromatic region (8.0–8.5 ppm) is the hallmark of the 1,2,4,5-substitution pattern. If the protons were adjacent (ortho), you would observe doublets with a coupling constant of

NMR Key Signals

-

Carbonyl (C=O): ~188 ppm.

-

C-NO2 (C2): ~148 ppm (Quaternary).

-

C-Halogen (C4/C5): Distinct quaternary signals around 130–140 ppm, distinguished by the heavier bromine atom effect (C-Br is typically upfield of C-Cl).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogen content through isotopic pattern analysis. Chlorine and Bromine have distinct natural isotopes:

-

Chlorine:

(75.8%), -

Bromine:

(50.7%),

Isotopic Pattern (M+H or M-H)

For the molecular ion

| Ion Species | Mass (m/z) | Relative Intensity | Composition |

| M | 262.9 | ~75% | |

| M+2 | 264.9 | 100% (Base) | ( |

| M+4 | 266.9 | ~25% |

Interpretation: A mass spectrum showing a 3:4:1 intensity ratio (approximate) at m/z 263, 265, and 267 is diagnostic for a molecule containing one bromine and one chlorine .

Infrared (IR) Spectroscopy

IR is useful for confirming the functional groups, particularly the oxidation state of the nitrogen and carbon.

| Functional Group | Wavenumber ( | Mode | Notes |

| Aldehyde (C=O) | 1690 – 1710 | Stretching | Strong, sharp band. |

| Nitro ( | 1530 – 1550 | Asymmetric Stretch | Very strong, characteristic of aromatic nitro compounds. |

| Nitro ( | 1340 – 1360 | Symmetric Stretch | Strong band. |

| Aldehyde (C-H) | 2750 & 2850 | Stretching | "Fermi doublet" often visible. |

| C-Cl / C-Br | 600 – 800 | Stretching | Fingerprint region bands, valuable for identity confirmation against standards. |

Quality Control & Handling

Physical Appearance: Pale yellow to yellow solid. The color arises from the conjugation of the nitro group with the aromatic ring. Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane. Poorly soluble in water.

Impurity Profiling

Common impurities include:

-

Regioisomers: 5-bromo-4-chloro-2-nitrobenzaldehyde (distinguishable by NMR shifts).

-

Precursors: 4-Bromo-3-chlorobenzaldehyde (detectable by lack of nitro stretch in IR and upfield shift of protons in NMR).

-

Oxidation Products: 4-Bromo-5-chloro-2-nitrobenzoic acid (broad OH stretch in IR >3000 cm⁻¹).

References

-

ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzaldehyde Synthesis and Analogues. Retrieved from

-

PubChem. (2025).[2][5] Compound Summary for CID 15366548: 5-bromo-4-chloro-2-nitrobenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from

-

BLD Pharm. (n.d.). Product Data: 4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS 202808-23-9).[6] Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent additivity rules used in NMR prediction).

Sources

- 1. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 2. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 79674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 202808-23-9|4-Bromo-5-chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

Technical Guide: Reactivity of the Aldehyde Group in 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary: The Electrophilic Apex

4-Bromo-5-chloro-2-nitrobenzaldehyde (BCNB) represents a highly functionalized aromatic scaffold where the reactivity of the aldehyde group is not an isolated event but a product of intense electronic modulation. Unlike simple benzaldehydes, BCNB features a "push-pull" electronic landscape dominated by the ortho-nitro group and the para-bromo substituent.

This guide dissects the reactivity of the aldehyde moiety, specifically focusing on its heightened electrophilicity, its role in heterocycle formation, and the critical chemo-selectivity required to avoid competing nucleophilic aromatic substitution (

Electronic Landscape & Mechanistic Analysis[1]

To master the reactivity of BCNB, one must first understand the electronic pressures acting on the carbonyl carbon.

The Substituent Matrix

-

Aldehyde (-CHO, C1): The primary electrophile.

-

Nitro Group (-NO₂, C2): The dominant electronic driver. Being ortho to the aldehyde, it exerts a powerful electron-withdrawing inductive (-I) and resonance (-R) effect. This significantly depletes electron density from the carbonyl carbon, making it hyper-reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1]

-

Bromo Group (-Br, C4): Located para to the nitro group. While it withdraws electrons inductively, its position makes it a prime target for

displacement. -

Chloro Group (-Cl, C5): Adds lipophilicity and steric bulk, further deactivating the ring but having a lesser impact on the aldehyde's electronic state compared to the nitro group.

The "S_NAr Trap" (Critical Insight)

A common pitfall when working with BCNB is the competition between Nucleophilic Addition (at the aldehyde) and Nucleophilic Aromatic Substitution (at C4).

-

Pathway A (Desired): Amine attacks Carbonyl

Imine (Schiff Base). -

Pathway B (Competitor): Amine attacks C4

Displacement of Bromide.

Expert Note: The 2-nitro group activates the 4-bromo position for displacement. Consequently, when synthesizing Schiff bases or hydrazones, temperature control is paramount . High temperatures or strong bases will favor the irreversible

Visualization: Reactivity Pathways[3]

The following diagram maps the divergent reactivity pathways dependent on reaction conditions.

Caption: Divergent reaction pathways for BCNB. Green path indicates standard aldehyde reactivity; Red path indicates the competing side reaction due to ring activation.

Core Reactivity Profiles

Schiff Base Formation (Imine Condensation)

The enhanced electrophilicity of the carbonyl carbon allows for rapid condensation with primary amines.

-

Mechanism: Nucleophilic attack of the amine lone pair on the carbonyl carbon, followed by proton transfer and dehydration.

-

Optimization: Use ethanol or methanol as solvent.[2] Acid catalysis (glacial acetic acid) is often required to activate the carbonyl, but limit the acid concentration to prevent protonation of the amine nucleophile.

-

Self-Validating Check: The product should precipitate out of the alcoholic solution upon cooling. A distinct color change (usually to yellow/orange) confirms conjugation extension.

Reductive Cyclization (The Ortho-Effect)

The ortho-nitro group is not just an activator; it is a latent nucleophile. Upon reduction (e.g., using Fe/AcOH or

-

Application: This is the primary route for synthesizing quinazoline-based kinase inhibitors from BCNB.

The Henry Reaction (Nitroaldol)

The aldehyde can undergo C-C bond formation with nitroalkanes.

-

Significance: The electron-deficient nature of BCNB facilitates the attack of the nitronate anion.

-

Caution: Strong bases used to generate the nitronate can trigger the

displacement of the 4-bromo group. Use weaker bases (e.g., ammonium acetate) or catalytic DBU.

Experimental Protocol: Selective Schiff Base Synthesis

Objective: Synthesize a Schiff base from 4-Bromo-5-chloro-2-nitrobenzaldehyde while suppressing C4-bromide displacement.

Reagents:

-

4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 eq)

-

Aniline derivative (1.0 eq)

-

Absolute Ethanol (0.1 M concentration)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of BCNB in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the lipophilic halogens.

-

Addition: Add 1.0 mmol of the amine component dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Control Point: Do not reflux unless TLC indicates no conversion after 4 hours. Refluxing increases the risk of

byproducts.

-

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

) and appearance of a new, lower -

Isolation: Cool the mixture in an ice bath. The Schiff base typically precipitates as a colored solid. Filter and wash with cold ethanol.[2]

Data Summary Table: Reaction Conditions vs. Outcome

| Condition | Temperature | Catalyst | Major Product | Risk Factor |

| Standard | 25°C (RT) | AcOH (Cat.) | Schiff Base (Target) | Low |

| Forced | 80°C (Reflux) | AcOH (Cat.) | Schiff Base + | Moderate |

| Basic | 80°C | 4-Amino-substituted product | High (Bromide displaced) |

References

-

BenchChem. (2025).[3][2] Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Pubs. Retrieved from

-

Wiser Publications. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde. Fine Chemical Engineering. Retrieved from

-

ChemicalBook. (2024).[4] 4-Bromo-2-nitrobenzaldehyde Synthesis and Supplier Data. Retrieved from

-

PubChem. (2024). Compound Summary: 5-bromo-4-chloro-2-nitrobenzaldehyde.[5] National Library of Medicine. Retrieved from

Sources

electrophilic substitution reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-5-chloro-2-nitrobenzaldehyde. As a polysubstituted benzene ring bearing multiple electron-withdrawing groups, this molecule presents a significant challenge for further electrophilic functionalization. This document dissects the interplay of the directing effects of the bromo, chloro, nitro, and aldehyde substituents to predict the regioselectivity of potential EAS reactions. While the highly deactivated nature of the aromatic ring severely limits its reactivity, this guide explores the theoretical feasibility of nitration, halogenation, and sulfonation under forcing conditions. Methodologies are proposed based on established protocols for related deactivated aromatic compounds. This whitepaper serves as a predictive resource for researchers contemplating the use of 4-Bromo-5-chloro-2-nitrobenzaldehyde as a scaffold in synthetic chemistry.

Introduction: The Chemical Landscape of a Highly Deactivated Aromatic Ring

4-Bromo-5-chloro-2-nitrobenzaldehyde is a complex aromatic aldehyde of interest in medicinal chemistry and materials science due to the potential for diverse functionalization. However, the synthetic utility of this compound in electrophilic aromatic substitution reactions is profoundly impacted by the electronic properties of its substituents. The benzene ring is substituted with four groups: a bromo, a chloro, a nitro, and a formyl (aldehyde) group. All four of these substituents are electron-withdrawing, rendering the aromatic ring exceptionally electron-deficient and thus, highly deactivated towards electrophilic attack.[1][2] Understanding the individual and collective influence of these groups is paramount to predicting the outcome of any attempted electrophilic substitution.

The aldehyde (-CHO) and nitro (-NO₂) groups are potent deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects.[3][4] Consequently, they direct incoming electrophiles to the meta position.[1][5] The bromine and chlorine atoms are also deactivating due to their inductive electron withdrawal; however, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[5] The interplay of these directing effects on an already polysubstituted ring dictates the regioselectivity of any potential electrophilic substitution.

Analysis of Substituent Directing Effects

To predict the position of an incoming electrophile, we must analyze the directing effects of each substituent on the available positions on the aromatic ring. The unoccupied positions on 4-Bromo-5-chloro-2-nitrobenzaldehyde are C3 and C6.

-

Aldehyde Group (-CHO) at C1: This is a strong deactivating group and a meta-director. It directs incoming electrophiles to the C3 and C5 positions. The C5 position is already occupied by a chlorine atom.

-

Nitro Group (-NO₂) at C2: This is a very strong deactivating group and a meta-director. It directs incoming electrophiles to the C4 and C6 positions. The C4 position is occupied by a bromine atom.

-

Bromo Group (-Br) at C4: This is a deactivating group but an ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions. The C5 position is occupied by a chlorine atom.

-

Chloro Group (-Cl) at C5: This is a deactivating group and an ortho, para-director. It directs incoming electrophiles to the C1, C3, and C6 positions. The C1 position is occupied by the aldehyde group.

Predicted Regioselectivity:

A qualitative analysis of the directing effects is summarized in the table below:

| Position | Directed by -CHO (m) | Directed by -NO₂ (m) | Directed by -Br (o,p) | Directed by -Cl (o,p) | Overall Prediction |

| C3 | Yes | No | Yes (ortho) | Yes (ortho) | Most Likely |

| C6 | No | Yes (meta) | No | Yes (ortho) | Less Likely |

The directing effects of the substituents converge on the C3 position . The aldehyde group directs meta to C3, and both the bromo and chloro groups direct ortho to C3. Although the nitro group directs to C6, the cumulative effect of three groups directing to C3 makes it the most probable site for electrophilic attack.

The following diagram illustrates the directing influences of the substituents on the aromatic ring.

Caption: Directing effects of substituents on the aromatic ring.

Feasibility of Electrophilic Aromatic Substitution Reactions

The extreme deactivation of the ring makes electrophilic substitution reactions very challenging. Standard conditions used for less deactivated rings are unlikely to be effective. Forcing conditions, such as high temperatures and highly reactive electrophilic reagents, will be necessary.

Nitration

Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.[6][7] For a highly deactivated substrate like 4-Bromo-5-chloro-2-nitrobenzaldehyde, fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures may be required to generate a sufficient concentration of the nitronium ion (NO₂⁺).[8] The expected product would be 4-Bromo-5-chloro-2,3-dinitrobenzaldehyde.

However, a significant challenge with nitro-substituted benzaldehydes is the potential for oxidation of the aldehyde group to a carboxylic acid under harsh nitrating conditions.[9]

Halogenation

Further halogenation (e.g., bromination or chlorination) would require a strong Lewis acid catalyst, such as FeCl₃ or AlCl₃, and likely elevated temperatures.[10][11] The reaction would be expected to proceed slowly, if at all. The anticipated product of chlorination would be 4-Bromo-3,5-dichloro-2-nitrobenzaldehyde.

Sulfonation

Sulfonation is typically achieved with fuming sulfuric acid (H₂SO₄/SO₃).[12][13] This is a reversible reaction, but the introduction of a sulfonic acid group onto this already electron-poor ring would be thermodynamically unfavorable. Extremely harsh conditions would be necessary, with a low expected yield of 4-Bromo-5-chloro-2-nitrobenzaldehyde-3-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are highly unlikely to occur on this substrate.[14] The strong deactivating groups on the ring prevent the aromatic system from being nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions.[15][16][17] The presence of the nitro group, in particular, is known to inhibit Friedel-Crafts reactions.[16]

Proposed Experimental Protocols

The following protocols are proposed based on established methods for highly deactivated aromatic compounds and should be considered as starting points for optimization. Extreme caution should be exercised when working with these hazardous reagents and conditions.

Protocol 1: Nitration

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add 10 mL of fuming nitric acid (90%) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve 1.0 g of 4-Bromo-5-chloro-2-nitrobenzaldehyde in a minimal amount of concentrated sulfuric acid.

-

Slowly add the solution of the benzaldehyde derivative to the nitrating mixture dropwise, keeping the reaction temperature between 0-10 °C.

-

After the addition is complete, slowly allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a cold sodium bicarbonate solution to remove acidic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Caption: A generalized workflow for the proposed nitration.

Conclusion

The electrophilic substitution of 4-Bromo-5-chloro-2-nitrobenzaldehyde is a formidable synthetic challenge due to the profoundly deactivated nature of the aromatic ring. Theoretical analysis of the substituent directing effects strongly suggests that any electrophilic attack will occur at the C3 position. While Friedel-Crafts reactions are not feasible, nitration, halogenation, and sulfonation may be possible under forcing conditions. The primary challenges for any such transformation will be overcoming the high activation energy barrier and avoiding side reactions, such as the oxidation of the aldehyde group. The protocols and analysis presented in this guide offer a predictive framework for researchers aiming to further functionalize this complex molecule.

References

- Benchchem. The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.

- Vaia. p -Nitrobenzaldehyde is more reactive toward nucleophilic additions than p -methoxybenzaldehyde. Explain.

- Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry...

- Benchchem. Electrophilic aromatic substitution mechanisms in polysubstituted benzene.

- Friedel-Crafts Alkylation of aromatic molecules.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid.

- Chemistry Steps. Friedel-Crafts Alkylation.

- Homework.Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.

- PMC. Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- Reddit. Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry.

- MilliporeSigma. Friedel–Crafts Acylation.

- Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.

- Benchchem. A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.

- YouTube. Electrophilic substitution reactions of benzaldehyde.

- YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|.

- Pharmaguideline. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction.

- Filo. nitration of benzaldehyde.

- YouTube. Electrophilic substitution reactions of benzaldehyde| Nitration| m-nitro benzaldehyde| Class-12|.

- Quora. What is the reactivity order of benzene, Toluene and nitrobenzene?.

- YouTube. m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|.

- YouTube. m - Benzaldehyde sulphonic acid | Carbonyl Compounds | Class 12 |.

- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 6. nitration of benzaldehyde. | Filo [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. science-revision.co.uk [science-revision.co.uk]

- 16. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 17. reddit.com [reddit.com]

Technical Guide: The Role of the Nitro Group in 4-Bromo-5-chloro-2-nitrobenzaldehyde Reactivity

Executive Summary

4-Bromo-5-chloro-2-nitrobenzaldehyde (CAS: 202808-23-9) represents a highly functionalized "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its four functional groups. While the aldehyde and halogens provide handles for coupling, the nitro group (-NO₂) at the C2 position is the master regulator of the molecule’s initial reactivity. It serves two critical functions:

-

Electronic Activation: It dramatically lowers the energy barrier for Nucleophilic Aromatic Substitution (S_NAr) specifically at the C5 position (displacing chlorine).

-

Latent Nucleophile: Upon reduction, it transforms into an amine, enabling intramolecular cyclization to form privileged heterocycles like indoles, quinolines, and benzimidazoles.

This guide details the mechanistic influence of the nitro group and provides validated protocols for exploiting these properties.[1]

Electronic Architecture & Regioselectivity

To design effective syntheses, one must understand the electronic vectors acting on the benzene ring. The nitro group exerts a strong electron-withdrawing effect (-I and -M effects), creating electron-deficient sites susceptible to nucleophilic attack.

The "Para" Activation Rule

In this specific isomer, the positioning of the halogens relative to the nitro group dictates chemoselectivity.

-

C5-Chlorine: Located para to the nitro group. The -NO₂ group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.[2] Consequently, the C5-Cl bond is highly activated for S_NAr.

-

C4-Bromine: Located meta to the nitro group.[2][3] It does not benefit from resonance stabilization by the nitro group. Therefore, it is inert to S_NAr conditions but remains available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in subsequent steps.

Visualization of Electronic Vectors

The following diagram illustrates the conflicting and reinforcing electronic effects that establish the C5-Cl as the primary electrophilic site.

The S_NAr Gateway: Displacing Chlorine

The most distinct role of the nitro group in this scaffold is permitting the chemoselective displacement of chlorine using amines, thiols, or alkoxides.

Mechanism

The reaction proceeds via an addition-elimination mechanism.[2][4] The nucleophile attacks C5, pushing electron density onto the nitro group oxygen atoms. This intermediate (Meisenheimer complex) is stable enough to form because of the nitro group's capacity to hold the negative charge.[2]

Experimental Protocol: Chemoselective Amination

Objective: Selective displacement of C5-Cl with Morpholine.

-

Reagents: 4-Bromo-5-chloro-2-nitrobenzaldehyde (1.0 eq), Morpholine (1.1 eq), DIPEA (1.5 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

-

Dissolve substrate in MeCN (0.2 M).

-

Add DIPEA followed by Morpholine dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC/LC-MS should show consumption of starting material and retention of the Bromine atom.

-

Workup: Dilute with water, filter the precipitate (usually yellow/orange solid due to the nitro-amine conjugation).

-

Why this works: The reaction temperature is kept mild. Higher temperatures (>80°C) might risk displacing the bromide or damaging the aldehyde, but the para-nitro activation allows the reaction to proceed at RT.

Reductive Cyclization: Indole & Quinoline Synthesis

Once the scaffold is functionalized (or used directly), the nitro group acts as a "masked" amine. Reducing the nitro group in the presence of the adjacent aldehyde allows for rapid condensation and cyclization.

The Indole Pathway (Modified Reissert/Batcho-Leimgruber logic)

While the Batcho-Leimgruber synthesis typically uses nitrotoluenes, 2-nitrobenzaldehydes are excellent precursors for 2,3-unsubstituted indoles or 2-substituted indoles via condensation with nitroalkanes or enolates followed by reduction.

Mechanism of Reductive Cyclization

-

Condensation: The aldehyde reacts with a nucleophile (e.g., ethyl azidoacetate or a ketone enolate) to form an alkene intermediate.

-

Reduction: The nitro group is reduced to an aniline (-NH₂).[5]

-

Cyclization: The nucleophilic amine attacks the alkene/imine carbon, closing the ring.

Protocol: Indole Synthesis via Henry Reaction & Reduction

Objective: Synthesis of a 5,6-halogenated indole.

-

Henry Reaction (Nitroaldol):

-

Mix 4-Bromo-5-chloro-2-nitrobenzaldehyde with Nitromethane (solvent/reagent) and Ammonium Acetate (catalyst).

-

Reflux for 4 hours to yield the nitrostyrene.

-

-

Reductive Cyclization:

-

Dissolve the nitrostyrene in AcOH/EtOH (1:1).

-

Add Iron powder (5 eq) slowly (exothermic).

-

Heat to 80°C for 2 hours.

-

Result: The iron reduces both the aliphatic and aromatic nitro groups (or reduces the alkene and nitro), leading to cyclization into the indole core.

-

Quantitative Data Summary

The following table summarizes the predicted reactivity profiles based on substituent effects.

| Functional Group | Position | Reactivity Mode | Activation Source |

| Aldehyde (-CHO) | C1 | Condensation / Oxidation | Intrinsic Dipole |

| Nitro (-NO₂) | C2 | Activator / Pre-nucleophile | N/A |

| Bromine (-Br) | C4 | Pd-Catalyzed Coupling | Meta (Unactivated for S_NAr) |

| Chlorine (-Cl) | C5 | S_NAr Displacement | Activated by C2-Nitro (Para) |

Safety & Handling (E-E-A-T)

-

Skin/Eye Irritation: Like most halogenated nitrobenzaldehydes, this compound is a potent sensitizer. Use double nitrile gloves.

-

Explosion Hazard: While the aldehyde is stable, reaction mixtures involving nitromethane or azides (if used in cyclization) must be shielded.

-

Storage: Store under inert gas at 2–8°C. The aldehyde is prone to air oxidation to the benzoic acid over time.

References

-

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms. Chemistry LibreTexts. [Link]

-

Indole Synthesis from Nitroarenes. Royal Society of Chemistry (RSC) Advances. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Nucleophilic Addition to 4-Bromo-5-chloro-2-nitrobenzaldehyde

Executive Summary

The Challenge: Performing a Grignard reaction on 4-Bromo-5-chloro-2-nitrobenzaldehyde presents a classic chemoselectivity conflict. The substrate contains a highly electrophilic aldehyde, but also a nitro group (

The Solution: This protocol utilizes the Imamoto Method (Organocerium mediation) . By transmetallating the Grignard reagent to an organocerium species (

Technical Analysis & Mechanistic Insight

The Chemoselectivity Conflict

The success of this reaction relies on manipulating the Hard-Soft Acid-Base (HSAB) properties of the nucleophile.

-

Standard Grignard (

): The -

Organocerium (

): The Lanthanide contraction makes

Divergent Pathways (Critical Warning)

Researchers must be aware that the ortho-nitro group allows for a specific side reaction if stoichiometry is uncontrolled, particularly with vinyl nucleophiles.

Figure 1: Divergent reaction pathways based on reagent choice. The Imamoto condition is the only route to the secondary alcohol.

Detailed Experimental Protocol

Reagent Preparation: Anhydrous Cerium(III) Chloride

CRITICAL STEP: Commercial

Equipment:

-

Schlenk flask or 3-neck round bottom flask.

-

High-vacuum pump (<0.5 mmHg).

-

Oil bath with precise temperature control.

Drying Protocol:

-

Place powdered

(1.5 equiv relative to aldehyde) in the flask. -

Connect to high vacuum.

-

Stage 1: Heat to 60°C for 1 hour. (Removes surface water).

-

Stage 2: Increase to 90°C for 1 hour.

-

Stage 3: Increase to 140-150°C for 2 hours. Do not exceed 160°C rapidly to avoid hydrolysis to

(inactive). -